molecular formula C19H26N2O6 B3031071 2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid CAS No. 1379812-07-3

2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Cat. No.: B3031071
CAS No.: 1379812-07-3
M. Wt: 378.4
InChI Key: KSLHOXMJJWGNLY-UHFFFAOYSA-N
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Description

2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid is a compound known for its intricate chemical structure and significant applications in various scientific fields. It includes key functional groups such as a benzyloxy carbonyl, tert-butoxycarbonyl, azetidine, and acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Formation of the azetidine ring involves a [2+2] cycloaddition reaction between an azide and an alkene.

  • Step 2: : Introduction of the benzyloxy carbonyl group typically involves a nucleophilic substitution reaction using benzyl chloroformate.

  • Step 3: : The tert-butoxycarbonyl group is added through a reaction with tert-butyl dicarbonate under basic conditions.

  • Step 4: : The final step involves attaching the acetic acid group via an esterification reaction using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial-scale production of this compound typically involves optimized conditions for each of the above steps to maximize yield and purity. This includes the use of high-purity reagents, temperature-controlled reactions, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy carbonyl group.

  • Reduction: : Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.

  • Substitution: : The functional groups such as the tert-butoxycarbonyl and benzyloxy carbonyl can be substituted under the right conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Sodium periodate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogenated compounds, strong bases like sodium hydride or potassium tert-butoxide.

Major Products

  • Oxidation: : Can result in aldehydes or carboxylic acids.

  • Reduction: : Can lead to primary or secondary amines.

  • Substitution: : Can produce a wide range of derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid is often used as an intermediate in the synthesis of more complex molecules. Its diverse functional groups make it a versatile building block in organic synthesis.

Biology

In biology, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its azetidine ring structure is particularly of interest due to its resemblance to proline, an amino acid with unique structural properties.

Medicine

Medically, derivatives of this compound are explored for their therapeutic potential. Research is ongoing into their use as enzyme inhibitors or as scaffolds for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its role as an intermediate in the synthesis of polymers and other high-value products is particularly noteworthy.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action in biological systems involves its interaction with enzyme active sites and protein-binding domains. The benzyloxy carbonyl and tert-butoxycarbonyl groups can interact with hydrophobic pockets, while the azetidine ring can mimic certain structural motifs found in natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-carbamoylazetidin-3-yl)acetic acid

  • 2-(3-((((Methoxycarbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid stands out due to its unique combination of functional groups which confer distinct chemical reactivity and biological activity.

Key Differences

  • Substitution Pattern: : The exact placement and type of substituents on the azetidine ring can significantly affect the compound’s chemical and biological properties.

  • Functional Group Composition: : Variations in protecting groups (benzyloxy carbonyl vs. methoxycarbonyl) impact the compound’s stability and reactivity.

So! There you have it, a deep dive into this compound. Got a new chemical in mind? Let's break it down too!

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylaminomethyl)azetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-12-19(13-21,9-15(22)23)11-20-16(24)26-10-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLHOXMJJWGNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113563
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379812-07-3
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379812-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
Reactant of Route 2
2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
Reactant of Route 4
2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
Reactant of Route 5
2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

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